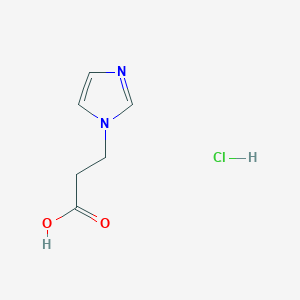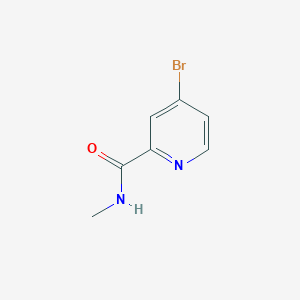
4-Bromo-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of picolinamide, where the bromine atom is substituted at the fourth position of the pyridine ring, and the amide nitrogen is methylated
Mechanism of Action
Target of Action
Related compounds such as n-methylpicolinamide-4-thiol derivatives have been found to selectively inhibit aurora-b kinase , a protein that plays a crucial role in the regulation of mitosis .
Mode of Action
Similar compounds have been shown to interact with their targets, such as aurora-b kinase, leading to inhibition of the target’s function .
Biochemical Pathways
The inhibition of aurora-b kinase by related compounds can affect the regulation of mitosis, which is a critical process in cell division and growth .
Result of Action
Related compounds have shown anti-proliferative activities in vitro on some human cancer cell lines .
Biochemical Analysis
Cellular Effects
While specific cellular effects of 4-Bromo-N-methylpicolinamide are not directly mentioned in the literature, related research indicates that brominated compounds can inhibit the proliferation of human cancer cell lines .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown to inhibit the proliferation of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylpicolinamide typically involves the bromination of N-methylpicolinamide. One common method includes the reaction of N-methylpicolinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fourth position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form N-methylpicolinamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium iodide in a suitable solvent.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like toluene or dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted picolinamides depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: N-methylpicolinamide.
Scientific Research Applications
4-Bromo-N-methylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
4-Bromo-N-methoxy-N-methylpicolinamide: Similar structure but with a methoxy group instead of a hydrogen atom on the amide nitrogen.
4-Chloro-N-methylpicolinamide: Chlorine atom instead of bromine at the fourth position.
N-Methylpicolinamide: Lacks the bromine substitution.
Uniqueness: 4-Bromo-N-methylpicolinamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in various chemical reactions and increases its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
4-bromo-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCICFBBFLFBLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2529685.png)
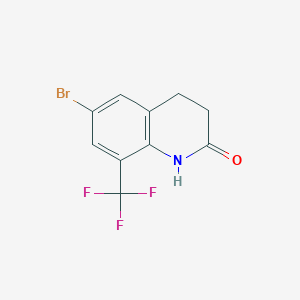
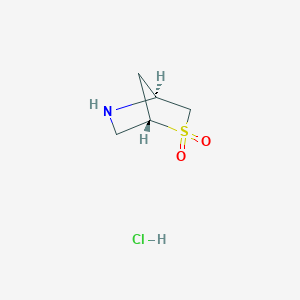

![ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate](/img/structure/B2529691.png)
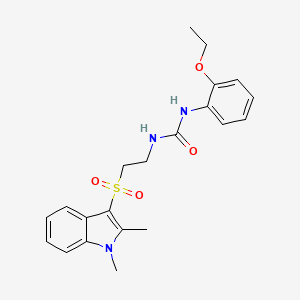
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/new.no-structure.jpg)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2529705.png)
